
oxygen(2-);rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxygen(2-);rhenium, also known as rhenium dioxide (ReO₂), is a compound formed by the transition metal rhenium and oxygen. Rhenium is a rare, silvery-white, heavy transition metal with the atomic number 75. It belongs to Group 7 of the periodic table and is known for its high melting point, density, and resistance to wear and corrosion . Rhenium dioxide is a gray to black crystalline solid that is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhenium dioxide can be synthesized through several methods. One common method involves the reduction of ammonium perrhenate (NH₄ReO₄) with hydrogen at high temperatures. This process produces rhenium powder, which can then be oxidized to form rhenium dioxide . Another method involves the comproportionation reaction between rhenium heptoxide (Re₂O₇) and elemental rhenium at elevated temperatures .
Industrial Production Methods
The industrial production of rhenium dioxide typically involves the hydrogen reduction of ammonium perrhenate, followed by oxidation. This method is preferred due to its efficiency and the high purity of the resulting rhenium dioxide . The process requires precise control of temperature and reaction conditions to ensure uniform particle size and high-density rhenium ingots .
Chemical Reactions Analysis
Types of Reactions
Rhenium dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxygen to form higher oxides, such as rhenium heptoxide (Re₂O₇) . It can also react with halogens to form rhenium halides, such as rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇) .
Common Reagents and Conditions
Common reagents used in reactions with rhenium dioxide include oxygen, halogens, and acids. For example, rhenium dioxide reacts with nitric acid and concentrated sulfuric acid to form perrhenic acid (HReO₄) . The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving rhenium dioxide include higher oxides (e.g., Re₂O₇), halides (e.g., ReF₆, ReF₇), and perrhenic acid (HReO₄) . These products are valuable in various industrial and scientific applications due to their unique chemical properties .
Scientific Research Applications
Rhenium dioxide has numerous scientific research applications across various fields:
Chemistry: Rhenium dioxide is used as a catalyst in hydrogenation reactions and other chemical processes. Its high stability and reactivity make it an essential component in many catalytic systems.
Biology: Rhenium compounds, including rhenium dioxide, are being explored for their potential use in biological imaging and cancer therapy. The unique properties of rhenium allow for the development of novel diagnostic and therapeutic agents.
Medicine: Rhenium-based materials are used in radiotherapy for cancer treatment. The ability of rhenium to form stable complexes with various ligands makes it suitable for targeted radiotherapy.
Industry: Rhenium dioxide is used in the production of high-temperature superalloys, which are essential in aerospace and turbine engine applications. Its high melting point and resistance to wear and corrosion make it an ideal material for these demanding environments.
Mechanism of Action
The mechanism of action of rhenium dioxide in various applications involves its ability to undergo redox reactions and form stable complexes with other molecules. In catalytic processes, rhenium dioxide facilitates the transfer of electrons, enabling the conversion of reactants to products . In biological and medical applications, rhenium compounds can induce the production of reactive oxygen species (ROS), leading to cell damage and apoptosis in cancer cells . The molecular targets and pathways involved in these processes are still being studied, but the unique electronic structure of rhenium plays a crucial role in its activity .
Comparison with Similar Compounds
Rhenium dioxide can be compared with other transition metal oxides, such as tungsten trioxide (WO₃) and molybdenum dioxide (MoO₂). While all these compounds share similar properties, such as high melting points and catalytic activity, rhenium dioxide is unique due to its higher stability and resistance to wear and corrosion . Additionally, rhenium dioxide can form a wider range of oxidation states, allowing for greater versatility in chemical reactions .
List of Similar Compounds
- Tungsten trioxide (WO₃)
- Molybdenum dioxide (MoO₂)
- Osmium dioxide (OsO₂)
- Iridium dioxide (IrO₂)
These compounds share some similarities with rhenium dioxide but differ in their specific properties and applications .
Properties
Molecular Formula |
O3Re-6 |
|---|---|
Molecular Weight |
234.205 g/mol |
IUPAC Name |
oxygen(2-);rhenium |
InChI |
InChI=1S/3O.Re/q3*-2; |
InChI Key |
WMZUWIRPAQCGNW-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
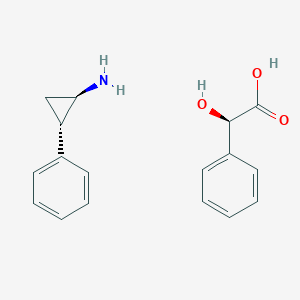
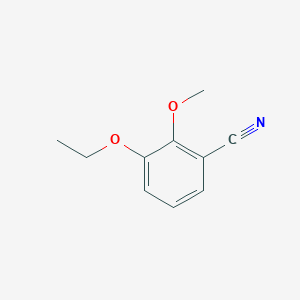


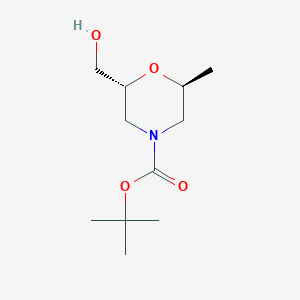
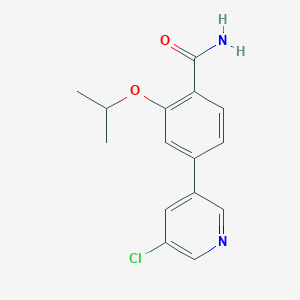
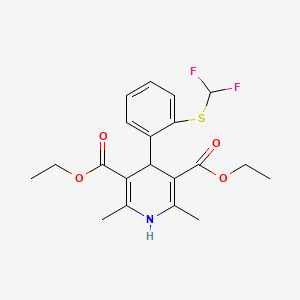
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)

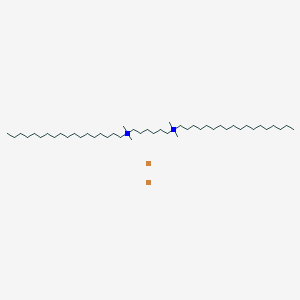
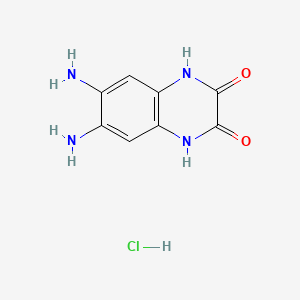
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)

